molecular formula C8H8N4 B13100775 N-Methylpyrido[3,2-c]pyridazin-4-amine CAS No. 65847-50-9

N-Methylpyrido[3,2-c]pyridazin-4-amine

Cat. No.: B13100775
CAS No.: 65847-50-9
M. Wt: 160.18 g/mol
InChI Key: HHIKVMDZWCJVQC-UHFFFAOYSA-N
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Description

N-Methylpyrido[3,2-c]pyridazin-4-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a pyridazine ring fused with a pyridine ring, with a methyl group attached to the nitrogen atom and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpyrido[3,2-c]pyridazin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which can be efficiently converted to pyridazines in the presence of NaOH .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrido[3,2-c]pyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methylpyrido[3,2-c]pyridazin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methylpyrido[3,2-c]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpyrido[3,2-c]pyridazin-4-amine is unique due to its specific structural features, such as the fused pyridine and pyridazine rings and the presence of a methyl group and an amine group

Properties

CAS No.

65847-50-9

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

N-methylpyrido[3,2-c]pyridazin-4-amine

InChI

InChI=1S/C8H8N4/c1-9-7-5-11-12-6-3-2-4-10-8(6)7/h2-5H,1H3,(H,9,12)

InChI Key

HHIKVMDZWCJVQC-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=NC2=C1N=CC=C2

Origin of Product

United States

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